molecular formula C14H19N3O3S B2612195 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide CAS No. 1235325-86-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2612195
CAS No.: 1235325-86-6
M. Wt: 309.38
InChI Key: BJKIEDQXVQZDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on cellular pathways and processes, contributing to its biological activity .

Comparison with Similar Compounds

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-9-12(2)17(16-11)8-7-15-21(18,19)14-6-4-5-13(10-14)20-3/h4-6,9-10,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKIEDQXVQZDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.